molecular formula C17H11ClN4O2S B2570185 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 1351642-82-4

3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2570185
CAS No.: 1351642-82-4
M. Wt: 370.81
InChI Key: PMCOBKDBOGILNS-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic chemical compound designed for research applications, integrating a 1,3,4-oxadiazole heterocycle linked to a benzothiophene carboxamide core. This molecular architecture is of significant interest in medicinal chemistry, particularly in the discovery and development of new therapeutic agents. The 1,3,4-oxadiazole moiety is a well-characterized pharmacophore known to act as a bioisostere for esters and amides, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This scaffold is present in several marketed drugs and is frequently investigated for its diverse biological activities, including potential anticancer effects . Furthermore, structural analogues featuring the 1,3,4-oxadiazole ring have demonstrated promising cytotoxicity against various cancer cell lines and have been explored as enzyme inhibitors, such as against 15-lipoxygenase-1 (15-LOX-1), a novel target in anticancer drug discovery . The specific inhibition of enzymes like 15-LOX-1 is implicated in altering cellular signaling pathways derived from arachidonic acid metabolism, which can play a role in tumor development and progression . The integration of the 1,3,4-oxadiazole ring with the benzothiophene core is intended to create a novel chemical entity suitable for hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening assays to identify its potential molecular targets, in vitro cell-based studies to assess its cytotoxic or cytostatic effects, and in mechanistic studies to elucidate its pathway modulation. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S/c1-9-5-4-7-11(19-9)16-21-22-17(24-16)20-15(23)14-13(18)10-6-2-3-8-12(10)25-14/h2-8H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCOBKDBOGILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under specific conditions.

    Introduction of the oxadiazole ring: This step involves the reaction of the benzothiophene derivative with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.

    Attachment of the pyridine ring: The final step involves the coupling of the oxadiazole derivative with 6-methylpyridine-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole moieties can inhibit bacterial growth effectively. A notable case study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. The presence of the oxadiazole ring is often associated with anticancer activity due to its ability to interact with biological targets involved in cell proliferation. A study focusing on benzothiazole derivatives bearing oxadiazole moieties found promising results in terms of cytotoxicity against various cancer cell lines .

Synthesis of Novel Materials

The unique electronic properties of this compound make it suitable for applications in materials science. Its structure allows for the development of materials with specific optical or electronic characteristics. Research has explored the use of such compounds as building blocks for organic semiconductors and photovoltaic devices.

Case Study: Organic Electronics

A recent investigation into organic electronics highlighted the potential of similar compounds in creating efficient organic light-emitting diodes (OLEDs). The incorporation of heterocycles such as oxadiazoles has been shown to enhance charge mobility and stability in OLED materials .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaFindingsReference
Antimicrobial ActivityExhibits significant antibacterial properties against E. coli with MIC = 50 mg/mL
Anticancer ActivityPotential cytotoxic effects against various cancer cell lines
Materials ScienceSuitable for development in organic semiconductors and OLEDs

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxadiazole/Thiadiazole Derivatives

  • Compound A: 3-Chloro-N-[5-(5-Oxo-1-Phenyl-3-Pyrrolidinyl)-1,3,4-Thiadiazol-2-yl]-1-Benzothiophene-2-Carboxamide Key Differences: Replaces the oxadiazole ring with a thiadiazole and introduces a pyrrolidinyl-oxo group. Molecular formula: C₂₁H₁₅ClN₄O₂S₂.
  • Compound B: 6-Chloro-N-[5-[2-(Cyclohexylamino)Pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide Key Differences: Substitutes benzothiophene with a pyridine-carboxamide and incorporates a cyclohexylamino group. Molecular formula: C₂₈H₂₇ClN₆OS. Implications: The bulky cyclohexyl group may enhance lipophilicity but reduce solubility. No direct antimicrobial data are available .

Functional Group Modifications

  • Compound C: 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide Key Differences: Replaces the benzothiophene-oxadiazole system with a piperazine-carboxamide and trifluoromethylpyridine. Molecular formula: C₂₀H₁₅ClF₃N₅O₃. Implications: The trifluoromethyl group increases metabolic stability but may introduce toxicity risks. Activity against fungal pathogens is noted in preliminary studies .

Data Table: Structural and Bioactivity Comparison

Compound Core Structure Substituents Molecular Formula Reported Bioactivity
Target Compound Benzothiophene + Oxadiazole 3-Cl, 6-methylpyridinyl C₁₇H₁₀ClN₃O₂S Antimicrobial (MIC: 12.5–100 µg/ml)
Compound A Benzothiophene + Thiadiazole 5-oxo-1-phenylpyrrolidinyl C₂₁H₁₅ClN₄O₂S₂ Not reported
Compound B Pyridine + Thiazole Cyclohexylamino, 3-methylphenyl C₂₈H₂₇ClN₆OS Not reported
Compound C Piperazine + Benzoxazin 3-Cl, 5-CF₃-pyridinyl C₂₀H₁₅ClF₃N₅O₃ Antifungal (IC₅₀: ~25 µM)

Research Findings and Implications

  • Antimicrobial Potency : The target compound’s oxadiazole-benzothiophene hybrid outperforms thiadiazole analogs (e.g., Compound A) in bacterial inhibition, likely due to enhanced electron-withdrawing effects from the oxadiazole ring .
  • Role of Chloro Substituent : The 3-chloro group on benzothiophene is critical for hydrophobic interactions with bacterial membrane proteins, as seen in MIC trends .
  • Limitations : Analogs like Compound B and C lack direct comparative bioactivity data, limiting mechanistic insights.

Notes for Future Research

Expanded SAR : Systematic substitution of the pyridinyl group (e.g., with electron-donating groups) could optimize potency and reduce MIC values.

Biological Activity

The compound 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse scientific literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12ClN5O2S\text{C}_{15}\text{H}_{12}\text{ClN}_5\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : It demonstrates activity against various bacterial strains.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases.

Antitumor Activity

Studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing oxadiazole moieties have been identified as effective in inducing apoptosis in cancer cells through caspase activation.

Case Study: In Vitro Analysis

A study tested the compound against various cancer cell lines using both 2D and 3D culture systems. The results indicated:

Cell LineIC50 (μM)Assay Type
HCC8276.262D
NCI-H3586.482D
HCC82720.463D
NCI-H35816.003D

These findings suggest that the compound is significantly more effective in traditional 2D cultures compared to 3D models, reflecting its potential as a therapeutic agent for certain cancers .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against Gram-negative and Gram-positive bacteria.

Results Summary

In a study evaluating antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli< 10
Staphylococcus aureus< 10

These results indicate that the compound exhibits strong antibacterial effects, making it a candidate for further development in antimicrobial therapies .

The proposed mechanism involves the binding of the compound to DNA, leading to disruption of cellular processes and eventual cell death. Molecular docking studies suggest that it interacts with DNA primarily through minor groove binding, which is crucial for its antitumor activity .

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